Methyl (S)-1-nitroso-2-pyrrolidinecarboxylate
Description
Methyl (S)-1-nitroso-2-pyrrolidinecarboxylate is a chiral pyrrolidine derivative characterized by a nitroso (-NO) group at position 1 and a methyl ester (-COOCH₃) at position 2. Its molecular formula is C₆H₈N₂O₃, with a molecular weight of 156.14 g/mol. The (S)-configuration imparts stereochemical specificity, making it valuable in asymmetric synthesis and pharmaceutical research. Nitroso groups are highly reactive, enabling participation in cycloaddition or nitrosation reactions, while the methyl ester enhances solubility in organic solvents .
Properties
CAS No. |
35909-01-4 |
|---|---|
Molecular Formula |
C6H10N2O3 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
methyl (2S)-1-nitrosopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C6H10N2O3/c1-11-6(9)5-3-2-4-8(5)7-10/h5H,2-4H2,1H3/t5-/m0/s1 |
InChI Key |
TWHZGAYWZCCUSQ-YFKPBYRVSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1N=O |
Canonical SMILES |
COC(=O)C1CCCN1N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-1-nitroso-2-pyrrolidinecarboxylate typically involves the nitrosation of a pyrrolidine derivative. One common method is the reaction of (S)-2-pyrrolidinecarboxylic acid with nitrous acid (HNO2) in the presence of a suitable solvent, such as acetic acid. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the nitroso compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-1-nitroso-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group (-NO2).
Reduction: The nitroso group can be reduced to form an amine group (-NH2).
Substitution: The nitroso group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of Methyl (S)-1-nitro-2-pyrrolidinecarboxylate.
Reduction: Formation of Methyl (S)-1-amino-2-pyrrolidinecarboxylate.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (S)-1-nitroso-2-pyrrolidinecarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitroso compounds and their derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its role as a signaling molecule.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroso compounds have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl (S)-1-nitroso-2-pyrrolidinecarboxylate involves its interaction with various molecular targets. The nitroso group can undergo redox reactions, leading to the formation of reactive nitrogen species (RNS) that can modulate cellular signaling pathways. These interactions can affect various biological processes, including gene expression, protein function, and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Pyrrolidine Derivatives
- 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9): Functional groups: Ketone (oxo) at position 5 and carboxylic acid at position 3. Molecular weight: 157.13 g/mol . Key differences: Lacks the nitroso group and methyl ester, reducing electrophilic reactivity. The carboxylic acid group increases polarity but limits solubility in non-polar solvents compared to the target compound’s ester . Applications: Intermediate in synthesizing nootropic agents or anticonvulsants, contrasting with the target’s role in chiral catalysis .
2.2 Nitroso Compounds
- N-Nitrosopyrrolidine (NPYR) :
- A simpler nitroso-pyrrolidine lacking the methyl ester.
- Reactivity : Similar nitroso-driven reactivity but without stereochemical control.
- Stability : Prone to dimerization under light/heat, akin to the target compound. However, the absence of an ester group reduces solubility in polar aprotic solvents .
2.3 Methyl Esters
Physical and Chemical Properties Comparison
Research Findings and Key Differences
- Reactivity: The nitroso group in the target compound enables unique reactivity in [4+2] cycloadditions, absent in non-nitroso pyrrolidines like 1-methyl-5-oxopyrrolidine-3-carboxylic acid .
- Chirality: The (S)-configuration provides enantioselectivity in asymmetric catalysis, a feature lacking in racemic or non-chiral analogs (e.g., NPYR) .
- Stability : Methyl esters in plant resins () exhibit higher thermal stability due to bulky hydrocarbon backbones, whereas the target compound’s nitroso group necessitates refrigeration to prevent decomposition .
Biological Activity
Methyl (S)-1-nitroso-2-pyrrolidinecarboxylate is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
- Molecular Formula : C7H10N2O3
- Molecular Weight : 158.17 g/mol
- CAS Number : 147631-61-4
- IUPAC Name : this compound
This compound exhibits biological activity through several mechanisms, primarily related to its nitroso group. Nitroso compounds are known to release nitric oxide (NO) in biological systems, which can influence various signaling pathways, including vasodilation and modulation of neurotransmission.
Key Mechanisms:
- Nitric Oxide Release : The compound can release NO, leading to vasodilation and potential cardiovascular benefits.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of nitroso compounds exhibit antimicrobial properties against various pathogens.
- Cytotoxic Effects : Some studies indicate that nitroso compounds can induce cytotoxicity in cancer cells, although the specific pathways involved require further investigation.
Biological Activity Data
The biological activity of this compound has been evaluated in various studies. The following table summarizes key findings:
Case Study 1: Antimicrobial Properties
In a study investigating the antimicrobial properties of various nitroso compounds, this compound was shown to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations between 0.5 and 1 mM. These findings suggest potential applications in developing new antimicrobial agents.
Case Study 2: Cytotoxic Effects on Cancer Cells
Research conducted on the cytotoxic effects of this compound revealed significant apoptosis induction in human cervical carcinoma (KB) cells. The compound exhibited an ID50 value of approximately 5 µM, indicating its potential as an anticancer agent.
Case Study 3: Vascular Effects
In vascular studies, the compound was tested for its ability to induce vasodilation in isolated rat aorta segments. Results indicated a dose-dependent response with significant relaxation observed at concentrations as low as 10 µM, highlighting its potential cardiovascular benefits.
Q & A
Basic: What are the recommended methods for synthesizing and characterizing Methyl (S)-1-nitroso-2-pyrrolidinecarboxylate?
Answer:
Synthesis typically involves nitrosation of the parent pyrrolidinecarboxylate derivative under controlled acidic conditions (e.g., using NaNO₂ in HCl at 0–5°C). Post-synthesis, characterization should include:
- Chiral HPLC (e.g., Chiralpak® IA/IB columns) to confirm enantiomeric purity .
- NMR spectroscopy (¹H/¹³C) to verify the nitroso group's presence (δ ~650–750 ppm for NO stretching in IR, if applicable) and stereochemical integrity .
- Mass spectrometry (HRMS) for molecular ion validation.
Basic: What safety protocols are critical when handling this compound?
Answer:
- Use fume hoods and wear nitrile gloves , lab coats, and safety goggles due to potential skin/eye irritation and unknown acute toxicity .
- Avoid contact with oxidizing agents (e.g., peroxides, chlorates), as incompatibility may lead to hazardous reactions .
- In case of exposure, follow SDS guidelines: rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists .
Advanced: How does the compound’s stability vary under different experimental conditions?
Answer:
- Thermal stability : Store at 2–8°C in amber glass vials to prevent nitroso group degradation. Prolonged storage at room temperature accelerates decomposition .
- Light sensitivity : Degrades under UV light; use light-resistant containers.
- Incompatibilities : Reacts with strong oxidizers, producing NOₓ, CO, and CO₂ . Monitor stability via periodic HPLC analysis to detect degradation products.
Advanced: What analytical strategies are recommended to resolve contradictions in reported reactivity data?
Answer:
- Cross-validation : Compare results across multiple techniques (e.g., NMR, LC-MS, and kinetic studies) to confirm reaction pathways.
- Controlled replication : Repeat experiments under inert atmospheres (N₂/Ar) to exclude oxygen interference.
- Computational modeling : Use DFT calculations to predict nitroso group behavior in nucleophilic environments .
Basic: What are optimal storage conditions to maintain compound integrity?
Answer:
- Store in anhydrous, oxygen-free environments (e.g., sealed under argon).
- Use desiccants (e.g., molecular sieves) to prevent hydrolysis of the ester group .
- Regularly assess purity via TLC or HPLC, especially after long-term storage .
Advanced: How can degradation products be systematically identified and quantified?
Answer:
- GC-MS/TGA-FTIR : Identify volatile decomposition products (e.g., NOₓ, CO) .
- HPLC-DAD/ELSD : Track non-volatile byproducts (e.g., pyrrolidinecarboxylic acid derivatives).
- Isothermal calorimetry : Quantify heat flow changes during degradation to model reaction kinetics.
Advanced: What methodologies are used to study the nitroso group’s role in asymmetric catalysis?
Answer:
- Kinetic resolution : Monitor enantioselectivity in reactions with chiral amines or alcohols using circular dichroism (CD) spectroscopy .
- X-ray crystallography : Resolve stereochemistry of intermediates (e.g., metal-nitrosyl complexes) .
- In situ IR spectroscopy : Track NO stretching frequencies during catalytic cycles.
Basic: How should researchers purify this compound to achieve >95% enantiomeric excess?
Answer:
- Chiral column chromatography (e.g., Daicel® CHIRALPAK AD-H) with hexane/IPA gradients.
- Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) to isolate enantiopure crystals.
Advanced: What experimental designs mitigate risks when scaling up reactions involving this compound?
Answer:
- Microreactor systems : Minimize thermal runaway risks during nitrosation by controlling exothermicity .
- Process analytical technology (PAT) : Use inline FTIR/Raman probes to monitor reaction progress and intermediate stability.
- Hazard assessment : Conduct DSC analysis to identify temperature thresholds for decomposition .
Advanced: How can mechanistic studies differentiate between radical vs. polar pathways in nitroso-mediated reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
